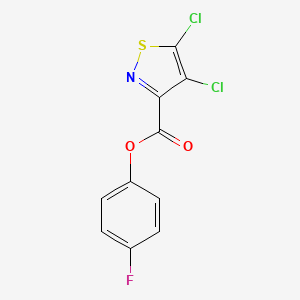

![molecular formula C13H19ClN6O2S B5547821 5-氯-1,3-二甲基-N-(5,6,7,8-四氢-4H-吡唑并[1,5-a][1,4]二氮杂卓-2-基甲基)-1H-吡唑-4-磺酰胺](/img/structure/B5547821.png)

5-氯-1,3-二甲基-N-(5,6,7,8-四氢-4H-吡唑并[1,5-a][1,4]二氮杂卓-2-基甲基)-1H-吡唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound under discussion is a part of the pyrazole and sulfonamide families, known for their pharmacological relevance and chemical versatility. The interest in such compounds stems from their structural diversity and the ability to modulate their chemical and physical properties through functional group modification.

Synthesis Analysis

Synthesis methods for similar compounds involve multi-step reactions, starting from basic pyrazole carboxamides and employing various reagents to introduce sulfonamide groups or to facilitate ring closures and substitutions. Techniques like hydrolytic cleavage, condensation, and cycloaddition are commonly employed in their synthesis (Bol’but, Kemskii, & Vovk, 2014).

Molecular Structure Analysis

Molecular structures of these compounds are characterized using techniques like NMR, IR, and X-ray crystallography. These analyses reveal the planarity of the pyrazole rings and the spatial arrangement of substituents, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical properties of such compounds are influenced by the presence of the sulfonamide group, which can participate in hydrogen bonding and significantly affect the molecule's acidity and solubility. The reactivity towards nucleophiles and electrophiles is also altered by substitutions on the pyrazole ring.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystallinity, are determined by the compound's molecular structure. The presence of halogens and sulfonamide groups can lead to higher melting points and variable solubility in organic solvents and water.

Chemical Properties Analysis

Chemically, these compounds exhibit a range of activities, from inhibiting enzymes to acting as ligands in metal complexes. Their chemical stability, reactivity towards oxidation and reduction, and potential to undergo further functionalization are areas of active research.

For a detailed understanding of similar compounds and methodologies, please refer to the following sources:

- Synthesis and chemical properties of pyrazole derivatives: (Bol’but, Kemskii, & Vovk, 2014).

- Structural analysis and synthesis approaches: (Saritha et al., 2022).

科学研究应用

合成和抗菌活性

已合成并评估了含有磺酰胺部分的化合物,其官能团类似于目标化合物,以了解其抗菌特性。合成结合磺酰胺基的新型杂环化合物旨在开发有效的抗菌剂。此类化合物已显示出显著的抗菌活性,表明它们具有进一步开发为治疗剂的潜力 (Azab, Youssef, & El‐Bordany, 2013)。

治疗应用中的酶抑制

吡唑啉和磺酰胺药效团的整合导致合成了对人碳酸酐酶和乙酰胆碱酯酶具有显著抑制效力的化合物,同时毒性低。这突显了此类化合物(包括与指定化学化合物相关的化合物)在治疗与酶失调相关的疾病中的治疗潜力 (Ozmen Ozgun 等人,2019)。

碳酸酐酶抑制剂

具有伯磺酰胺基的化合物已显示出对治疗相关的人碳酸酐酶有很强的抑制作用。对这些化合物(包括其作为酶抑制剂的合成和评估)的研究为开发针对酶功能障碍相关疾病的新治疗剂奠定了基础 (Sapegin 等人,2018)。

具有磺酰胺的杂合化合物

对基于磺酰胺的杂合化合物的探索揭示了多种药理活性,包括抗菌、抗肥胖和抗神经病理性疼痛活性。这项研究强调了磺酰胺化合物在药物开发中的多功能性以及通过将磺酰胺与其他药理活性支架相结合来创造新治疗剂的潜力 (Ghomashi 等人,2022)。

属性

IUPAC Name |

5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN6O2S/c1-9-12(13(14)19(2)17-9)23(21,22)16-7-10-6-11-8-15-4-3-5-20(11)18-10/h6,15-16H,3-5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSMPBYNYQAOLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)NCC2=NN3CCCNCC3=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

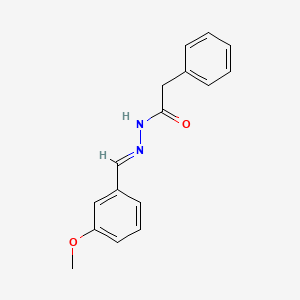

![N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5547749.png)

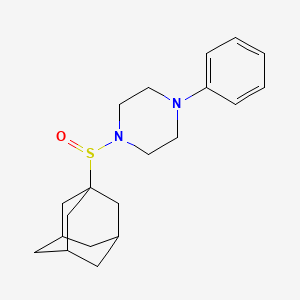

![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)

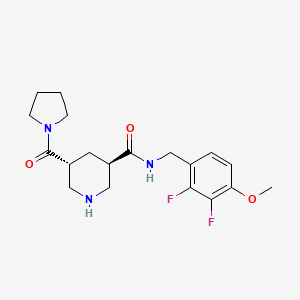

![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)

![4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)

![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)

![2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5547832.png)

![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)

![4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5547846.png)

![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)

![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5547856.png)